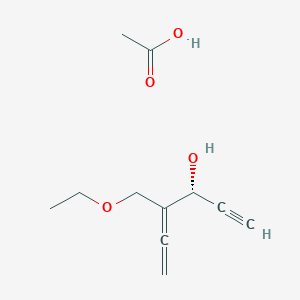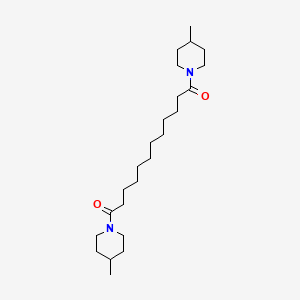
1,12-Bis(4-methylpiperidin-1-YL)dodecane-1,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione is a chemical compound that features two piperidine rings attached to a dodecane backbone with ketone functionalities at both ends. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the piperidine rings in this compound suggests potential biological activity and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione typically involves the reaction of 1,12-dodecanedione with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione can undergo various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1,12-Dodecanedioic acid.
Reduction: 1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-diol.
Substitution: N-alkyl or N-acyl derivatives of the piperidine rings.
Wissenschaftliche Forschungsanwendungen
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperidine rings may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Bis(maleimido)dodecane: A compound with maleimide groups instead of piperidine rings, used in polymer chemistry.
1,12-Bis(4-fluorobenzyl)piperidin-4-yl]dodecane-1,12-dione: A similar compound with fluorobenzyl groups, investigated for its antimalarial activity.
Uniqueness
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione is unique due to the presence of two piperidine rings, which confer specific biological activities and potential therapeutic applications. Its structural features make it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
820251-68-1 |
|---|---|
Molekularformel |
C24H44N2O2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1,12-bis(4-methylpiperidin-1-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C24H44N2O2/c1-21-13-17-25(18-14-21)23(27)11-9-7-5-3-4-6-8-10-12-24(28)26-19-15-22(2)16-20-26/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
IBTZKQIIHJJRKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)CCCCCCCCCCC(=O)N2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


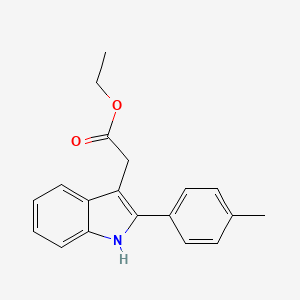
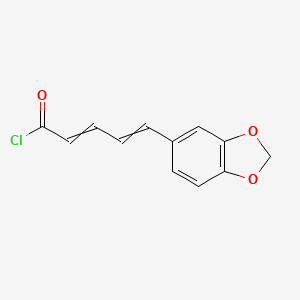
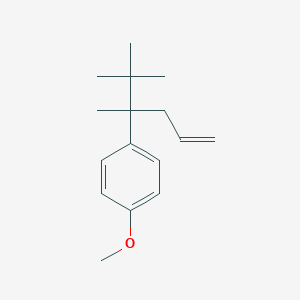
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)

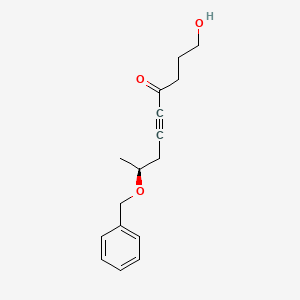
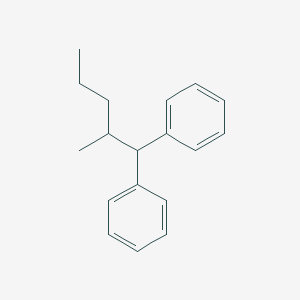

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)
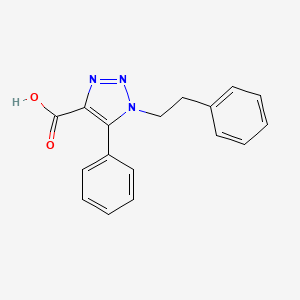
![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
